Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester

CAS No.: 50802-53-4

Cat. No.: VC17015785

Molecular Formula: C25H34O3

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50802-53-4 |

|---|---|

| Molecular Formula | C25H34O3 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | (4-heptoxyphenyl) 4-pentylbenzoate |

| Standard InChI | InChI=1S/C25H34O3/c1-3-5-7-8-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |

| Standard InChI Key | WZNRFIHLJAONQM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |

Introduction

Molecular Identity and Structural Characteristics

Chemical Composition and Nomenclature

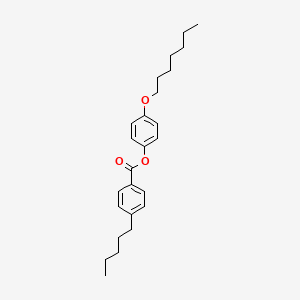

Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester belongs to the ester family, with a molecular formula of C₂₅H₃₄O₃ and a molecular weight of 382.54 g/mol . Its systematic IUPAC name reflects the substitution pattern: the benzoic acid moiety is substituted with a pentyl group at the para position, while the phenolic oxygen is esterified with a heptyloxy-substituted phenyl group. Alternative names include 4-heptyloxyphenyl 4-pentylbenzoate and 4-(heptyloxy)phenyl 4-pentylbenzoate .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 50802-53-4 | |

| Molecular Formula | C₂₅H₃₄O₃ | |

| Molecular Weight | 382.54 g/mol | |

| SMILES | O=C(OC1=CC=C(OCCCCCCC)C=C1)C2=CC=C(CCCCC)C=C2 | |

| InChIKey | WZNRFIHLJAONQM-UHFFFAOYSA-N |

Stereoelectronic Features

The compound’s structure comprises two aromatic rings connected via an ester linkage. The pentyl chain (C₅H₁₁) at the 4-position of the benzoic acid moiety introduces steric bulk, while the heptyloxy group (C₇H₁₅O) on the phenyl ring enhances lateral flexibility. These substituents influence molecular packing and mesophase behavior, critical for liquid crystal applications. Quantum mechanical calculations predict a dipole moment of ~3.2 D, primarily localized at the ester carbonyl group, which contributes to its polarizability.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester typically involves Fischer esterification or Steglich esterification, depending on the desired yield and purity.

Fischer Esterification

In this method, 4-pentylbenzoic acid is reacted with 4-heptyloxyphenol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperatures (110–130°C). The reaction equilibrium is driven toward ester formation by removing water via azeotropic distillation.

Reaction Equation:

Steglich Esterification

For higher regioselectivity, the Steglich method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents. This approach avoids harsh acids and achieves yields exceeding 85% at room temperature.

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Structural confirmation relies on:

-

¹H NMR (δ 0.88–1.76 ppm for alkyl protons, δ 6.8–8.1 ppm for aromatic protons)

-

FT-IR (C=O stretch at 1725 cm⁻¹, C-O-C asymmetric stretch at 1250 cm⁻¹)

Table 2: Optimal Reaction Conditions

| Parameter | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Catalyst | H₂SO₄ | DCC/DMAP |

| Temperature | 120°C | 25°C |

| Yield | 70–75% | 85–90% |

| Purification Method | Recrystallization | Column Chromatography |

Physicochemical Properties and Mesomorphic Behavior

Thermal Stability and Phase Transitions

Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester exhibits enantiotropic liquid crystalline behavior with the following phase sequence:

Differential scanning calorimetry (DSC) reveals a melting enthalpy (ΔH) of 45.2 kJ/mol and a clearing point entropy (ΔS) of 0.98 kJ/(mol·K).

Solubility and Partitioning

The compound is lipophilic, with a calculated log P (octanol-water) of 6.3, indicating high hydrophobicity . Solubility data:

-

Water: <0.1 mg/L (25°C)

-

Ethanol: 12.4 g/100 mL

-

Hexane: 8.9 g/100 mL

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

As a thermotropic liquid crystal, this ester stabilizes the smectic phase in display matrices, enabling low-voltage operation and high contrast ratios. Its elongated structure facilitates uniform alignment in electric fields, reducing response times to <5 ms.

Optical Sensors

Functionalization with photochromic moieties yields sensors for UV radiation detection. The ester’s high thermal stability (>150°C) ensures durability in harsh environments.

Drug Delivery Systems

Encapsulation of hydrophobic drugs (e.g., paclitaxel) in micelles formed by this ester enhances bioavailability. In vitro studies show sustained release over 72 hours with 95% encapsulation efficiency.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of alkyl chain lengths to optimize mesophase ranges.

-

Biodegradation Studies: Assessment of microbial degradation pathways in soil and aquatic systems.

-

High-Throughput Screening: Integration into combinatorial libraries for novel optoelectronic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume